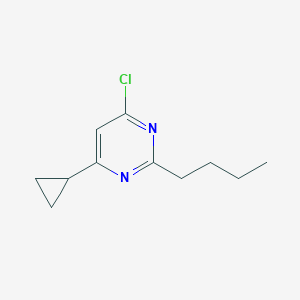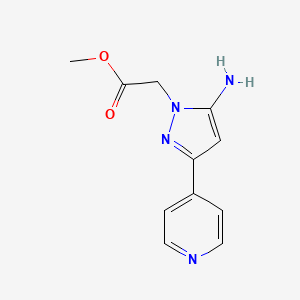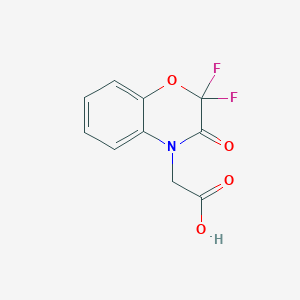![molecular formula C12H15NO4S B1470213 4-(tert-ブトキシカルボニル)-5,6-ジヒドロ-4H-チエノ[3,2-b]ピロール-2-カルボン酸 CAS No. 1250999-99-5](/img/structure/B1470213.png)
4-(tert-ブトキシカルボニル)-5,6-ジヒドロ-4H-チエノ[3,2-b]ピロール-2-カルボン酸
説明
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PROTACリンカー開発
この化合物は、プロテオリシス標的キメラ(PROTAC)の潜在的なリンカーとして役立ちます。PROTACは、不要なタンパク質を分解するためにE3ユビキチンリガーゼを募集する新種の薬物です。 この化合物の構造的柔軟性と官能基は、標的タンパク質とE3リガーゼの両方に結合できるリンカーを作成するのに適しています .
作用機序
Target of Action
The primary target of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of amines, which can be crucial in various organic synthesis processes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. By acting as a protecting group for amines, it allows for chemoselectivity in subsequent chemical reactions . This can have downstream effects on the synthesis of various organic compounds, including those used in the development of pharmaceuticals .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This can enable more complex and specific organic compounds to be synthesized, as the protection of amines can prevent unwanted reactions and improve the selectivity of the synthesis process .
Action Environment
The action of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the presence of a base such as sodium hydroxide is necessary for the compound to add to amines . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture.
生化学分析
Biochemical Properties
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of amide bonds. The compound is often used as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The interaction with enzymes such as peptidases and proteases is crucial for its role in biochemical reactions, as these enzymes help in the removal of the protecting group, allowing the desired reactions to proceed efficiently .
Cellular Effects
The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid on cells and cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of various signaling molecules, leading to changes in cellular responses. For instance, it may alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, its impact on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation, reduction, and hydrolysis reactions. Enzymes such as cytochrome P450 oxidases and esterases play a crucial role in its metabolism, leading to the formation of metabolites that can further participate in biochemical reactions. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
The transport and distribution of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by specific transporters on the cell membrane. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments and interact with specific biomolecules. The targeting signals and modifications that direct the compound to these compartments are crucial for its proper function .
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydrothieno[3,2-b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(16)13-5-4-8-7(13)6-9(18-8)10(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQLONLVJUCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)









![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)


